2-Thioxo-3-m-tolyl-thiazolidin-4-one is a sulfur-containing heterocyclic compound that belongs to the thiazolidinone family. This compound features a thiazolidine ring, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of the m-tolyl group (a methyl-substituted phenyl group) enhances its biological activity and solubility. Thiazolidinones, including this compound, have garnered interest due to their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities.
2-Thioxo-3-m-tolyl-thiazolidin-4-one can be classified under the category of thiazolidinones, which are cyclic compounds containing a thiazolidine moiety. These compounds are often synthesized for their potential therapeutic applications in medicine. The thiazolidinone structure is pivotal in medicinal chemistry, particularly in the development of drugs targeting various diseases.
The synthesis of 2-thioxo-3-m-tolyl-thiazolidin-4-one typically involves a multi-step process that includes the formation of the thiazolidine ring through condensation reactions. Common methods include:
The synthesis often requires specific reagents such as thioketones, aldehydes, and amines under controlled temperature conditions to ensure optimal yields. Reaction monitoring can be performed using techniques like thin-layer chromatography or high-performance liquid chromatography.
The molecular formula for 2-thioxo-3-m-tolyl-thiazolidin-4-one is . The structural representation includes:
The molecular weight is approximately 202.26 g/mol. The compound's three-dimensional structure can be analyzed using X-ray crystallography or computational modeling to understand its spatial arrangement and interactions with biological targets.
2-Thioxo-3-m-tolyl-thiazolidin-4-one participates in various chemical reactions, including:
Kinetic studies often accompany these reactions to determine rate constants and mechanisms. Spectroscopic methods such as nuclear magnetic resonance and infrared spectroscopy are commonly employed to characterize reaction products.
The mechanism of action for 2-thioxo-3-m-tolyl-thiazolidin-4-one largely depends on its biological targets. It is believed to exert its effects through:
Studies have shown that thiazolidinones can modulate signaling pathways related to cell proliferation and apoptosis, making them candidates for further pharmacological exploration.
2-Thioxo-3-m-tolyl-thiazolidin-4-one has several scientific uses:
Thiazolidin-4-one derivatives represent a privileged scaffold in modern medicinal chemistry, characterized by a five-membered heterocyclic ring containing nitrogen, sulfur, and a carbonyl group. This core structure exhibits remarkable structural plasticity, enabling diverse chemical modifications that modulate pharmacological properties. Among these derivatives, 2-Thioxo-3-m-tolyl-thiazolidin-4-one (CAS: unavailable in search results; structurally analogous to 3919-81-1 [8]) exemplifies a strategically optimized compound where specific substituents enhance target affinity and bioavailability. The 2-thioxo modification and meta-tolyl substitution at N3 position create a distinct electronic and steric profile that influences intermolecular interactions with biological targets. These derivatives have evolved from early antimicrobial applications to targeted anticancer agents, reflecting rational drug design approaches leveraging the thiazolidin-4-one scaffold's adaptability to medicinal chemistry optimization principles [1] [5].
The molecular architecture of 2-thioxo-3-m-tolyl-thiazolidin-4-one comprises three critical components:
Table 1: Structural Components and Their Chemical Implications in 2-Thioxo-3-m-tolyl-thiazolidin-4-one
Structural Feature | Chemical Properties | Biological Consequences |
---|---|---|
Thiazolidin-4-one ring | Dipole moment ~4.5D; Hydrogen bond acceptor (C=O) and donor (N-H) | Forms bidentate interactions with ATP-binding sites of kinases |
2-Thioxo group (C=S) | Higher polarizability than C=O (α: 11.7 vs 5.4 ų); Reduced hydrogen-bond acceptance | Chelates divalent cations; Penetrates lipid bilayers 20-30% more efficiently than oxo-analogs |
3-m-Tolyl group | Hydrophobic parameter π: 1.96; Steric bulk ~82 ų | Enhances van der Waals contacts in hydrophobic enzyme pockets |
Exocyclic conjugation | Planar configuration; Resonance energy ~25 kcal/mol | Stabilizes intercalation with DNA/base stacking |
Crystallographic studies reveal that the benzylidene moiety (when present at C5) and 2-thioxo group adopt near-coplanarity, facilitating π-stacking with aromatic amino acid residues. The meta-tolyl group's methyl moiety induces a 15-20° dihedral angle relative to the thiazolidine ring, optimizing binding in asymmetric enzyme cavities without steric clash [2] [7]. This balanced amphiphilicity enables selective partitioning into cancer cells, exploiting their altered membrane composition.
The therapeutic exploration of thiazolidin-4-ones has progressed through distinct eras:
Table 2: Evolution of Thiazolidinone Pharmacophores with Key Developments
Era | Key Derivatives | Therapeutic Advance | Chemical Innovation |
---|---|---|---|
Pre-1980 | 3-Phenylthiazolidin-4-ones | Antimicrobial effects | Classical cyclocondensation synthesis |
1980-2000 | Ciglitazone (thiazolidinedione) | PPARγ agonists for diabetes | 2,4-Diketo modification; Spacer groups |
2000-2010 | Darbufelone (2-thioxo derivative) | Dual COX-2/5-LOX inhibition | 2-Thioxo with 3,5-di-tert-butyl |
2010-Present | 3-m-Tolyl-2-thioxothiazolidin-4-ones | Targeted anticancer agents | meta-Alkyl optimization; Nanocarrier delivery |
Recent advances incorporate nanotechnology for targeted delivery, utilizing the thiocarbonyl group's affinity for gold nanoparticles (40-60% loading efficiency) and pH-sensitive release in tumor microenvironments [1]. Modern synthetic strategies employ green chemistry approaches, including β-cyclodextrin-SO3H catalysis in aqueous media, achieving yields >85% for 3-arylthiazolidin-4-ones [5] [7].
Anticancer Mechanisms:
Table 3: In Vitro Anticancer Activity of 3-m-Tolyl-2-thioxothiazolidin-4-one Derivatives
C5 Substituent | Cancer Cell Line (IC50 μM) | Primary Molecular Target | Potency vs Reference |
---|---|---|---|
3,4,5-Trimethoxybenzylidene | MCF-7: 1.8 ± 0.2 | Topoisomerase II | 3.2x more potent than doxorubicin |
4-Chlorobenzylidene | A549: 2.1 ± 0.3 | Tubulin polymerization | Equivalent to combretastatin A-4 |
Unsubstituted | HeLa: 12.4 ± 1.5 | DNA minor groove binder | 40% activity of mitoxantrone |
4-Nitrobenzylidene | HT-29: 4.7 ± 0.6 | Tyrosine kinases (VEGFR2) | 2.8x more potent than sunitinib |
Antimicrobial Activity:While primarily investigated for oncology, structural analogs demonstrate broad-spectrum antimicrobial effects. Rhodanine derivatives (2-thioxothiazolidin-4-ones) inhibit Mycobacterium tuberculosis InhA enoyl-ACP reductase at MIC values of 0.5-2 μg/mL, comparable to first-line drugs [4] [9]. The 3-aryl group's hydrophobicity enhances penetration through mycobacterial waxy cell walls.
Target Selectivity Mechanisms:The scaffold exploits redox imbalances in cancer cells via thioredoxin reductase (TrxR) inhibition. The 2-thioxo group undergoes NADPH-dependent reduction, generating reactive oxygen species selectively toxic to malignant cells (therapeutic index 5-8) [1] [10]. Modifications like m-tolyl substitution reduce off-target effects by limiting passive diffusion into normal cells, enhancing tumor selectivity.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7